
1,1'-Bis(2-chloroethyl)-2,2'-diphenyl-3,3'-biindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is a complex organic compound known for its unique chemical structure and properties This compound features two indolizine rings, each substituted with a 2-chloroethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethylamine with diphenylacetylene under specific conditions to form the desired biindolizine structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Major Products
Substitution: Formation of substituted biindolizine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced biindolizine derivatives.
科学的研究の応用
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.
類似化合物との比較
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent and its cytotoxic properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Used in chemotherapy for its alkylating properties.
Uniqueness
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is unique due to its biindolizine core structure, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
189816-30-6 |
|---|---|
分子式 |
C32H26Cl2N2 |
分子量 |
509.5 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[1-(2-chloroethyl)-2-phenylindolizin-3-yl]-2-phenylindolizine |
InChI |
InChI=1S/C32H26Cl2N2/c33-19-17-25-27-15-7-9-21-35(27)31(29(25)23-11-3-1-4-12-23)32-30(24-13-5-2-6-14-24)26(18-20-34)28-16-8-10-22-36(28)32/h1-16,21-22H,17-20H2 |
InChIキー |
CFMGVOPTHASIJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2CCCl)C4=C(C(=C5N4C=CC=C5)CCCl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



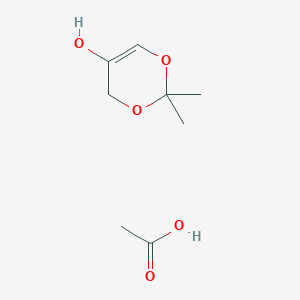
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
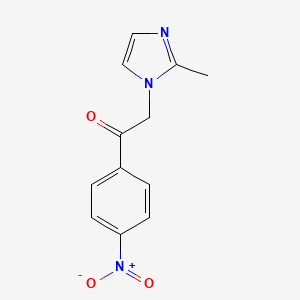
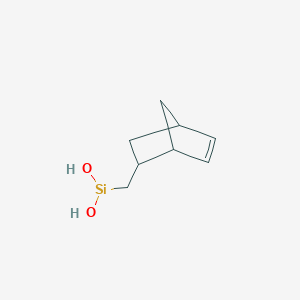
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

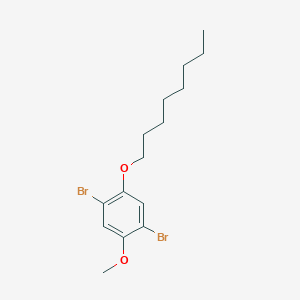
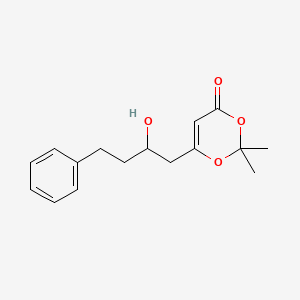
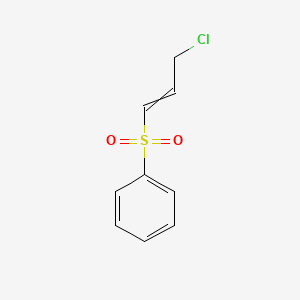
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
